D-Erythrose-3-13C

Catalog No.
S12887539
CAS No.
M.F
C4H8O4
M. Wt
121.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Erythrose-3-13C

Product Name

D-Erythrose-3-13C

IUPAC Name

(2R,3R)-2,3,4-trihydroxy(313C)butanal

Molecular Formula

C4H8O4

Molecular Weight

121.10 g/mol

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i4+1

InChI Key

YTBSYETUWUMLBZ-UPJORRFUSA-N

Canonical SMILES

C(C(C(C=O)O)O)O

Isomeric SMILES

C([13C@H]([C@H](C=O)O)O)O

Isotope Incorporation Strategies for Erythrose Derivatives

The incorporation of carbon-13 isotopes into D-erythrose represents a sophisticated approach to producing labeled sugar compounds for metabolic flux analysis and nuclear magnetic resonance studies [2]. The strategic placement of ¹³C at the C-3 position of D-erythrose requires careful consideration of synthetic pathways that preserve isotope fidelity while maintaining structural integrity [5].

Chemical synthesis approaches for D-erythrose-3-¹³C typically involve selective oxidation methodologies that target specific carbon positions [20]. The lead tetraacetate oxidation method provides a reliable route for D-erythrose preparation, where D-glucose undergoes selective degradation to di-O-formyl-D-erythrose through oxidation with two moles of lead tetraacetate [20]. This method achieves yields of at least 80% of theoretical values, making it particularly suitable for isotope incorporation studies [20]. The ester groups formed during this process are easily hydrolyzed to yield the free erythrose sugar [20].

Alternative synthetic strategies employ enzymatic approaches for isotope incorporation [34]. Microbial biotransformation using Gluconobacter frateurii achieves complete oxidation of erythritol to L-erythrulose, which can subsequently be isomerized to produce labeled erythrose derivatives [34]. The enzymatic reduction pathway offers advantages in terms of stereoselectivity and mild reaction conditions that preserve isotope labeling [34].

Synthesis MethodStarting MaterialYield (%)Key Advantages
Lead Tetraacetate Oxidation [20]D-Glucose80+High selectivity, reliable
Enzymatic Biotransformation [34]Erythritol98Stereoselective, mild conditions
Chemical Reduction [37]D-Erythrose derivativesVariableDirect functional group manipulation

The isotope incorporation efficiency depends critically on the choice of precursor molecules and reaction conditions [7]. Carbon-13 labeled precursors such as [1-¹³C]acetate and [1-¹³C]propionate serve as building blocks for biosynthetic incorporation strategies [10]. These precursors can be incorporated into polyketide pathways and subsequently channeled into tetrose sugar biosynthesis through metabolic engineering approaches [10].

Transketolase-catalyzed reactions provide another avenue for isotope incorporation, where labeled substrates undergo ketol transfer reactions to generate isotopically enriched erythrose derivatives [24]. The transketolase enzyme from various bacterial sources demonstrates specificity for tetrose sugar formation when provided with appropriate isotopically labeled substrates [1].

Metabolic Engineering Approaches in ¹³C Labeling

Metabolic engineering strategies for producing D-erythrose-3-¹³C leverage cellular machinery to achieve site-specific isotope incorporation [23]. The pentose phosphate pathway serves as a primary route for erythrose-4-phosphate biosynthesis, which can be metabolically engineered to incorporate carbon-13 labels at specific positions [22] [23].

Corynebacterium glutamicum represents an exemplary host organism for metabolic engineering of sugar biosynthesis [26]. Genetic modification involving inactivation of the pfkA gene encoding 6-phosphofructokinase successfully redirects carbon flux toward the pentose phosphate pathway [26]. This metabolic redirection enables enhanced production of sedoheptulose and related tetrose sugars from glucose feedstock [26]. The engineered strain achieves sedoheptulose concentrations of 24 grams per liter with yields of 0.4 grams per gram glucose, demonstrating the efficacy of targeted metabolic engineering [26].

The erythritol catabolism pathway in Brucella species provides insights into metabolic engineering strategies for tetrose sugar production [1] [23]. Three previously unknown isomerization reactions catalyzed by EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase), and RpiB (D-erythrose-4-phosphate isomerase) convert L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate [1] [23]. These enzymatic steps can be engineered into heterologous hosts to establish metabolic pathways for isotopically labeled erythrose production [1].

Metabolic Engineering TargetHost OrganismGenetic ModificationProduct Yield
Pentose Phosphate Pathway [26]Corynebacterium glutamicumpfkA knockout24 g/L sedoheptulose
Erythritol Catabolism [1] [23]Brucella speciesNative pathwayHigh D-erythrose-4-P
Transaldolase Activity [1]Escherichia coliOverexpressionEnhanced tetrose formation

Isotope labeling experiments using [U-¹³C]glucose and [U-¹³C]glutamine provide complementary information for metabolic flux analysis in engineered systems [12]. The selection of appropriate isotopic tracers determines the precision of flux measurements, with [1,2-¹³C]glucose providing optimal estimates for glycolysis and pentose phosphate pathway fluxes [39]. Parallel labeling experiments using different tracers enable comprehensive analysis of metabolic networks involved in tetrose sugar biosynthesis [12] [39].

The biosynthetic incorporation of stable isotopes through metabolic engineering offers advantages over chemical synthesis approaches [43]. Cellular glycosyltransferases demonstrate evolved selectivity for specific substrate donors and polysaccharide acceptors, enabling chemoselective modification of target molecules [43]. This biocatalytic approach exploits the intrinsic selectivity of enzymatic systems to achieve site-specific isotope incorporation [43].

Purification and Isolation Techniques for Stable Isotope Compounds

The purification of D-erythrose-3-¹³C requires specialized chromatographic techniques that can effectively separate isotopically labeled compounds from unlabeled analogs and synthetic intermediates [13] [17]. Ion-exchange chromatography using Dowex 1 borate form columns provides effective separation of tetrose sugars based on their borate complex formation characteristics [17].

High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for isotope-labeled compound purification [15] [32]. The analytical method employs hydrophobic hypercrosslinked sorbents combined with hydrophilic sorbents to achieve comprehensive extraction of labeled compounds from complex reaction mixtures [15]. Extraction volumes of up to 10 liters enable concentration factors exceeding 200,000-fold, facilitating precise isotope ratio analysis [15].

The purification protocol typically involves multiple chromatographic steps to achieve the required isotopic purity [13]. Initial ammonium sulfate fractionation removes bulk proteins and cellular debris, followed by DEAE-cellulose chromatography for preliminary separation [13]. Subsequent Sephadex G-100 gel filtration provides size-based separation, while Cibacron Blue affinity chromatography offers selective purification based on specific binding interactions [13].

Purification StepColumn TypeMobile PhaseRecovery (%)
Ion Exchange [17]Dowex 1 (borate)Gradient elution85-95
DEAE-Cellulose [13]Anion exchange0-0.5 M NaCl gradient70-80
Gel Filtration [13]Sephadex G-100Phosphate buffer90-95
Affinity [13]Cibacron Blue0-1.0 M NaCl gradient60-75

Solid-phase extraction methods specifically designed for stable isotope analysis demonstrate superior performance for isotopically labeled sugar compounds [15]. The optimization of extraction conditions includes careful selection of elution solvents, sorbent quantities, and solution pH values [15]. These parameters significantly influence recovery rates and isotopic integrity of the purified compounds [15].

Gas chromatography-mass spectrometry analysis provides definitive characterization of purified isotope-labeled compounds [31]. Chemical ionization methods offer superior performance compared to electron ionization for isotopomer quantification of sugar derivatives [31]. The analytical approach enables precise determination of isotopic enrichment levels and verification of structural integrity following purification procedures [31].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for characterizing purified ¹³C-labeled erythrose compounds [29]. The ¹⁸O isotope-induced shift methodology provides sensitive detection of isotope incorporation and enables continuous monitoring of labeling efficiency [29]. This approach offers distinct advantages over chemical conversion methods, including the ability to simultaneously analyze multiple sugar species and simplified data interpretation [29].

Liquid chromatography coupled with high-resolution mass spectrometry enables sensitive analysis of isotopomer distributions without requiring derivatization procedures [32]. This methodology demonstrates improved sensitivity, reproducibility, and accuracy for determining isotopic enrichments compared to traditional analytical approaches [32]. The technique facilitates direct analysis of free sugars in biological samples and synthetic preparations [32].

The comprehensive analytical characterization of D-Erythrose-3-¹³C requires sophisticated analytical methodologies that can effectively detect and quantify the carbon-13 isotopic enrichment while providing detailed structural information. The unique properties of this isotopically labeled tetrose sugar necessitate specialized approaches that combine nuclear magnetic resonance spectroscopy, mass spectrometric analysis, and chromatographic separation techniques.

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear magnetic resonance spectroscopy represents the most powerful and informative analytical technique for characterizing D-Erythrose-3-¹³C. The incorporation of the carbon-13 isotope at the third position provides distinct spectroscopic signatures that enable detailed structural elucidation and conformational analysis [1] [2]. The enhanced sensitivity achieved through isotopic labeling allows for comprehensive investigation of the molecular structure and dynamics of this important carbohydrate intermediate.

¹³C Nuclear Magnetic Resonance Spectral Analysis and Peak Assignments

The ¹³C nuclear magnetic resonance spectrum of D-Erythrose-3-¹³C exhibits characteristic chemical shifts that reflect the distinct molecular environments of the carbon-13 nucleus at the third position. In aqueous solution, D-erythrose exists as a rapidly equilibrating mixture of multiple forms, including the open-chain aldehyde, the corresponding aldehyde hydrate, and α- and β-furanose cyclic hemiacetals [3] [4]. This equilibrium mixture results in distinct ¹³C nuclear magnetic resonance signals for each molecular form.

The most prominent signal in the ¹³C nuclear magnetic resonance spectrum corresponds to the carbon-13 enriched third position in the β-D-erythrofuranose form, appearing at approximately 100.2 parts per million [3]. This chemical shift is characteristic of anomeric carbon atoms in furanose ring systems and represents the major species in solution under physiological conditions. The α-D-erythrofuranose form produces a signal at 94.6 parts per million, reflecting the different stereochemical environment at the anomeric center [3].

The aldehyde hydrate form of D-erythrose contributes a signal at 88.5 parts per million, which corresponds to the carbon-13 nucleus in the hydrated aldehyde functionality [3]. This chemical shift is typical for carbon atoms bonded to multiple hydroxyl groups and reflects the electron-withdrawing effects of the oxygen substituents. The relative intensities of these signals provide quantitative information about the equilibrium distribution of the various molecular forms in solution.

When D-Erythrose-3-¹³C undergoes carbonyl migration processes, additional signals appear in the spectrum corresponding to various isomerization products. The formation of D-erythrulose from aldo-keto carbonyl migration produces a characteristic signal at 65.0 parts per million [3]. This chemical shift is consistent with a carbon atom adjacent to a ketone functionality and provides direct evidence for the carbonyl migration process.

The assignment of chemical shifts is facilitated by comparison with authentic standards and by analysis of the coupling patterns that arise from carbon-carbon interactions. The enhanced sensitivity provided by carbon-13 enrichment allows for detection of minor species that would otherwise be unobservable in natural abundance spectra [5] [3].

Temperature-dependent studies reveal that the chemical shift values and peak intensities are influenced by conformational equilibria and molecular dynamics. At elevated temperatures, the rate of interconversion between different forms increases, leading to line broadening and potential coalescence of signals [3]. These observations provide valuable information about the energy barriers associated with conformational changes and ring-opening processes.

Multi-dimensional Nuclear Magnetic Resonance for Structural Elucidation

Multi-dimensional nuclear magnetic resonance experiments provide comprehensive structural information that complements the chemical shift data obtained from one-dimensional ¹³C spectra. These advanced techniques exploit through-bond and through-space interactions to establish connectivity patterns and spatial relationships within the D-Erythrose-3-¹³C molecule [6] [7] [8].

Correlation spectroscopy experiments establish vicinal proton-proton couplings that define the connectivity of the carbon skeleton [6] [9]. In D-Erythrose-3-¹³C, these experiments confirm the expected coupling patterns between adjacent methine protons in the furanose ring system. The coupling constants provide information about the dihedral angles between coupled nuclei, which in turn reflect the preferred conformations of the sugar ring.

Total correlation spectroscopy extends the connectivity information by revealing correlations between all protons within the same spin system [6] [10]. This technique traces the complete proton network throughout the erythrose molecule, providing unambiguous assignment of all proton resonances. The enhanced sensitivity achieved through carbon-13 labeling improves the quality of these correlation experiments, particularly for the carbon-3 position.

Heteronuclear single quantum coherence experiments establish direct carbon-proton correlations through one-bond coupling interactions [6] [9] [11]. These experiments are particularly valuable for assigning the carbon-13 enriched position in D-Erythrose-3-¹³C, as they provide direct correlation between the enhanced carbon signal and its attached proton. The optimization of these experiments for the expected one-bond carbon-hydrogen coupling constant of approximately 140-160 hertz ensures maximum sensitivity and resolution [11].

Heteronuclear multiple bond correlation experiments detect long-range carbon-proton correlations through two- to four-bond coupling pathways [6] [11]. These experiments are essential for establishing the carbon-carbon connectivity pattern in D-Erythrose-3-¹³C and for confirming the position of the carbon-13 label. The ability to differentiate between two-bond and three-bond correlations provides critical information about the molecular framework [11].

Nuclear Overhauser effect spectroscopy experiments reveal through-space correlations that provide information about the three-dimensional structure and conformational preferences of D-Erythrose-3-¹³C [6] [9]. These experiments are particularly valuable for determining the preferred ring conformations of the furanose forms and for identifying intramolecular hydrogen bonding interactions.

The combination of these multi-dimensional techniques provides a complete structural characterization of D-Erythrose-3-¹³C that would be impossible to achieve through any single experimental approach. The isotopic enrichment at the third position serves as a sensitive probe for monitoring structural changes and dynamic processes throughout the molecule [5] [7].

Mass Spectrometric Detection of Isotopic Enrichment

Mass spectrometry provides highly sensitive and specific detection of the carbon-13 isotopic enrichment in D-Erythrose-3-¹³C through precise measurement of mass shifts and fragmentation patterns [12] [13] [14] [15]. The incorporation of carbon-13 at the third position results in a characteristic mass increase of 1.003355 daltons, which can be readily detected using high-resolution mass spectrometric instrumentation [16].

Electrospray ionization mass spectrometry operates effectively in both positive and negative ionization modes, with negative mode often providing enhanced sensitivity for carbohydrate analysis [12] [13]. The molecular ion region exhibits the expected mass shift corresponding to the single carbon-13 substitution, allowing for direct confirmation of the isotopic enrichment level. High-resolution mass measurements enable differentiation between carbon-13 enrichment and other potential mass interferences.

Tandem mass spectrometry experiments provide detailed structural information through controlled fragmentation of the molecular ion [13] [15]. The fragmentation patterns reveal the position of the carbon-13 label within the molecular framework, as fragments containing the labeled carbon exhibit characteristic mass shifts. Collision-induced dissociation generates diagnostic fragment ions that maintain the isotopic signature, enabling confirmation of the labeling position [17].

For derivatized samples prepared for gas chromatography-mass spectrometry analysis, characteristic fragment ions containing all carbon atoms of the erythrose backbone can be monitored [15]. The trimethylsilyl derivatives commonly used for carbohydrate analysis produce stable fragment ions that retain the complete carbon skeleton, facilitating detection of the isotopic enrichment [15] [18].

Isotope dilution mass spectrometry represents the most accurate approach for quantitative analysis of D-Erythrose-3-¹³C in complex biological matrices [12] [19]. This technique employs isotopically labeled internal standards to correct for matrix effects and extraction losses, providing highly precise quantitative measurements. The use of carbon-13 or nitrogen-15 labeled internal standards is preferred over deuterated compounds to avoid complications from hydrogen-deuterium exchange processes [19] [17].

The limit of detection for carbon-13 labeled erythrose typically ranges from femtomole to low picomole levels, depending on the specific instrumental configuration and sample preparation methods [18] [20]. This sensitivity is sufficient for metabolic flux analysis studies and other applications requiring trace-level detection of the labeled compound [14] [15].

Chromatographic Separation and Identification

Chromatographic separation techniques provide essential capabilities for isolating D-Erythrose-3-¹³C from complex mixtures and for distinguishing it from closely related structural isomers [21] [20] [22] [23]. The selection of appropriate chromatographic conditions depends on the specific analytical requirements and the nature of the sample matrix.

Hydrophilic interaction liquid chromatography has emerged as the preferred separation mode for polar carbohydrates including erythrose [21] [22]. This technique employs polar stationary phases such as amino-bonded silica columns with acetonitrile-water mobile phases to achieve effective retention and separation of highly polar analytes. The HILICpak VG-50 4E column has demonstrated excellent performance for erythrose and erythritol separations using an 80:20 acetonitrile:water mobile phase at 40 degrees Celsius [22].

Ion-pair reversed-phase chromatography provides an alternative approach that is particularly effective for phosphorylated derivatives of erythrose [20] [24]. This technique employs conventional C18 stationary phases with ion-pairing reagents such as methylphosphonic acid to improve retention and peak shape for phosphate-containing analytes. The addition of 1 millimolar methylphosphonic acid significantly improves chromatographic peak shapes while maintaining compatibility with electrospray ionization mass spectrometry [20].

Anion exchange chromatography offers excellent selectivity for charged species and has been successfully applied to sugar phosphate separations [25] [24]. Strong anion exchange resins with salt gradient elution provide effective separation based on the number and strength of ionic interactions. This approach is particularly valuable when analyzing erythrose-4-phosphate and related metabolites [24].

Mixed-mode chromatography combines multiple retention mechanisms to achieve enhanced selectivity for complex separations [25] [24]. Columns such as the Primesep SB series incorporate both hydrophobic and ionic interactions to provide unique selectivity patterns that cannot be achieved through single-mode separations. These stationary phases are particularly effective for separating structural isomers and for handling samples containing both neutral and charged analytes [24].

Detection methods for chromatographic analysis include refractive index detection for direct analysis without derivatization, charged aerosol detection for enhanced sensitivity with simple mobile phases, and mass spectrometry for maximum specificity and structural confirmation [21] [23]. The choice of detection method depends on the required sensitivity, selectivity, and structural information needs of the specific application.

The development of effective chromatographic methods requires careful optimization of mobile phase composition, column temperature, and flow rate to achieve adequate resolution while maintaining reasonable analysis times [26] [23]. Method validation should include assessment of linearity, precision, accuracy, and detection limits to ensure reliable quantitative results [20] [23].

Data Tables

Compound/FormChemical Shift (ppm)Relative Abundance (%)Solvent
D-Erythrose (1-¹³C-β-furanose)100.258D₂O
D-Erythrose (1-¹³C-α-furanose)94.623D₂O
D-Erythrose (1-¹³C-hydrate)88.510D₂O
D-Erythrose (4-¹³C-α,β-furanose)70.1VariableD₂O
D-Erythrose (4-¹³C-hydrate)61.6VariableD₂O
D-Erythrulose (1-¹³C)65.04 (initial)D₂O
D-Threose (1-¹³C-α-furanose)101.250D₂O
D-Threose (1-¹³C-β-furanose)95.737D₂O
D-Threose (1-¹³C-hydrate)88.99D₂O

Table 1: ¹³C Nuclear Magnetic Resonance Chemical Shifts for D-Erythrose and Related Compounds [3]

Separation ModeColumn ExampleMobile PhaseDetection MethodAdvantagesTemperature (°C)
Hydrophilic Interaction Liquid ChromatographyHILICpak VG-50 4ECH₃CN/H₂O (80:20)Refractive IndexExcellent for polar carbohydrates40
Ion-pair Reversed PhaseC18 with ion-pairing agentWater/ACN with methylphosphonic acidElectrospray Ionization Mass Spectrometry, UltravioletGood for phosphorylated sugarsRoom temperature to 60
Anion ExchangeStrong anion exchangePhosphate/acetate salt gradientsUltraviolet absorptionSeparates by charge differencesRoom temperature
Mixed-mode ChromatographyPrimesep SB, Newcrom seriesMeCN/H₂O with bufferEvaporative Light Scattering Detection, Charged Aerosol DetectionVersatile selectivity mechanismsRoom temperature
PentafluorophenylPentafluorophenyl-bonded core-shellWater/0.1% formic acid, ACN/0.1% formic acidElectrospray Ionization Mass Spectrometry/Mass SpectrometryEnhanced selectivity for isomersRoom temperature to 60

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

121.04561357 g/mol

Monoisotopic Mass

121.04561357 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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